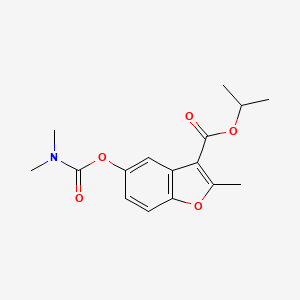

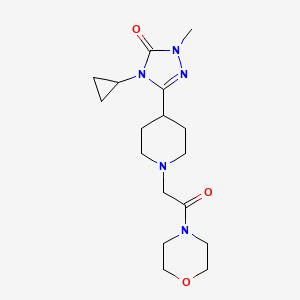

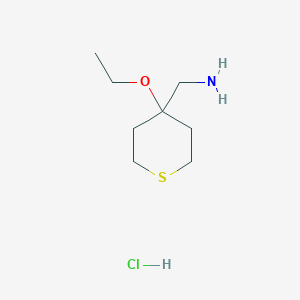

![molecular formula C14H18O B2479526 1-[2-(4-Propan-2-ylphenyl)cyclopropyl]ethanone CAS No. 303986-67-6](/img/structure/B2479526.png)

1-[2-(4-Propan-2-ylphenyl)cyclopropyl]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-[2-(4-Propan-2-ylphenyl)cyclopropyl]ethanone” is a chemical compound. It is also known by other names such as “1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethanone” and "1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone" . It is used for research and development purposes .

Synthesis Analysis

The synthesis of cyclopropane derivatives like “1-[2-(4-Propan-2-ylphenyl)cyclopropyl]ethanone” often involves cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides , and the palladium-catalyzed cross-coupling reaction of tricyclopropylbismuth with aryl and heterocyclic halides .Molecular Structure Analysis

The molecular structure of “1-[2-(4-Propan-2-ylphenyl)cyclopropyl]ethanone” can be represented by the formula C5H8O . The 3D structure of the compound can be viewed using specific software .Chemical Reactions Analysis

Cyclopropane derivatives like “1-[2-(4-Propan-2-ylphenyl)cyclopropyl]ethanone” can undergo various chemical reactions. These include cobalt-catalyzed cross-coupling with alkyl iodides , Suzuki-Miyaura coupling with aryl chlorides , and palladium-catalyzed cross-coupling with aryl and heterocyclic halides .Physical And Chemical Properties Analysis

The molecular weight of “1-[2-(4-Propan-2-ylphenyl)cyclopropyl]ethanone” is 84.1164 . More detailed physical and chemical properties are not available in the current data.Wissenschaftliche Forschungsanwendungen

Selective α-Monobromination of Alkylaryl Ketones

- A study demonstrated the selective α-monobromination of various alkylaryl ketones, including compounds similar to 1-[2-(4-Propan-2-ylphenyl)cyclopropyl]ethanone. This process involves the use of ionic liquids under solvent-free conditions and is efficient and regioselective, useful in electrophilic bromination of alkylaryl ketones (W. Ying, 2011).

Development of Enzymatic Process for Chiral Alcohols

- Another research focused on the enzymatic transformation of similar ketones to produce chiral alcohols, like in the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes. This process is environmentally friendly and has high productivity, indicating potential industrial applications (Guo et al., 2017).

Synthesis of Novel Heterocycles

- The synthesis of a variety of heterocyclic systems from compounds like benzoin-α-oxime, which is structurally related to 1-[2-(4-Propan-2-ylphenyl)cyclopropyl]ethanone, was studied. The process involves cyclization with dielectrophiles to afford dioxazines and other heterocycles in good yields, highlighting its application in heterocyclic chemistry (Singh & Singh, 2004).

Antimicrobial Activity of Heterocyclic Compounds

- A study explored the synthesis and antimicrobial activity of heterocyclic compounds derived from materials similar to 1-[2-(4-Propan-2-ylphenyl)cyclopropyl]ethanone, emphasizing the use of these compounds in pharmaceutical and medicinal research (Wanjari, 2020).

Molecular Docking Studies

- Molecular docking studies on compounds structurally related to 1-[2-(4-Propan-2-ylphenyl)cyclopropyl]ethanone have been reported. These studies involve analysis of molecular structure and nonlinear optical properties, suggesting potential applications in drug design and pharmaceutical research (ShanaParveen et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[2-(4-propan-2-ylphenyl)cyclopropyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-9(2)11-4-6-12(7-5-11)14-8-13(14)10(3)15/h4-7,9,13-14H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVWQSMZRMJYMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2CC2C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Propan-2-ylphenyl)cyclopropyl]ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

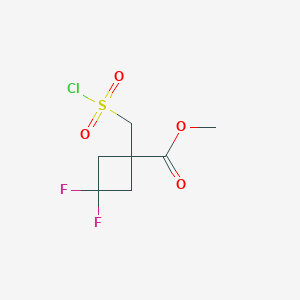

![(1R,5S)-8-(2-chloro-3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2479449.png)

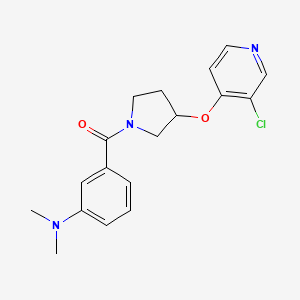

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2479452.png)

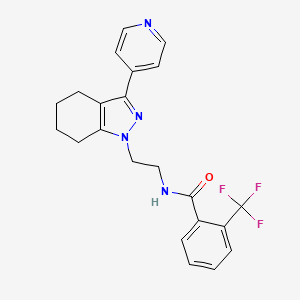

![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B2479458.png)

![3-[1-(2-Ethoxyethyl)-2-(4-fluorophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2479464.png)